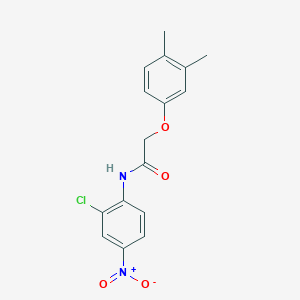![molecular formula C25H26N2O7S B5137237 ethyl 4-[[2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetyl]amino]benzoate](/img/structure/B5137237.png)
ethyl 4-[[2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[[2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetyl]amino]benzoate is a complex organic compound that features a benzenesulfonyl group, a dimethoxyaniline moiety, and an ethyl ester of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetyl]amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Formation of N-(benzenesulfonyl)-3,4-dimethoxyaniline: This is achieved by reacting 3,4-dimethoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine.
Acetylation: The resulting N-(benzenesulfonyl)-3,4-dimethoxyaniline is then acetylated using acetic anhydride to form N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetyl chloride.
Coupling with Ethyl 4-aminobenzoate: The acetylated intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Ethyl 4-[[2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetyl]amino]benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 4-[[2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as a leaving group in nucleophilic substitution reactions, while the dimethoxyaniline moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-cyanoacetamido benzoate: Similar in structure but contains a cyano group instead of the benzenesulfonyl group.
Ethyl 4-aminobenzoate: Lacks the benzenesulfonyl and dimethoxyaniline moieties.
N-(benzenesulfonyl)-3,4-dimethoxyaniline: Contains the benzenesulfonyl and dimethoxyaniline moieties but lacks the ethyl ester of benzoic acid.
Uniqueness
Ethyl 4-[[2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetyl]amino]benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-[[2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O7S/c1-4-34-25(29)18-10-12-19(13-11-18)26-24(28)17-27(35(30,31)21-8-6-5-7-9-21)20-14-15-22(32-2)23(16-20)33-3/h5-16H,4,17H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJIMRGPIVUQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5137157.png)

![4-{6-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5137172.png)


![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B5137189.png)


![1-benzyl-8-(2-chloro-6-fluorobenzyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5137210.png)
![2-(2-fluorophenyl)-N-[2-[(5-methylfuran-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide](/img/structure/B5137218.png)
![diethyl (2-(benzoylamino)-3-oxo-1-phenyl-3-{[2-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phosphonate](/img/structure/B5137220.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyridinium bromide](/img/structure/B5137225.png)

